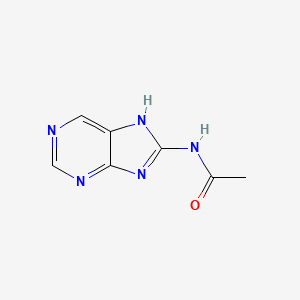
(E)-tert-Butyl3-(4-(aminomethyl)phenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-tert-Butyl3-(4-(aminomethyl)phenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a tert-butyl group, an aminomethyl group attached to a phenyl ring, and an acrylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl3-(4-(aminomethyl)phenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl acrylate and 4-(aminomethyl)phenylboronic acid.
Coupling Reaction: The key step involves a coupling reaction between tert-butyl acrylate and 4-(aminomethyl)phenylboronic acid. This reaction is often catalyzed by a palladium catalyst in the presence of a base, such as potassium carbonate, under an inert atmosphere.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
化学反应分析
Types of Reactions
(E)-tert-Butyl3-(4-(aminomethyl)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of saturated esters.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
(E)-tert-Butyl3-(4-(aminomethyl)phenyl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, such as enzyme inhibitors or receptor ligands.
Industry: Used in the production of specialty polymers and materials with specific properties.
作用机制
The mechanism of action of (E)-tert-Butyl3-(4-(aminomethyl)phenyl)acrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aminomethyl group allows for potential hydrogen bonding interactions, while the acrylate moiety can participate in covalent bonding with nucleophilic sites.
相似化合物的比较
Similar Compounds
tert-Butyl acrylate: Lacks the aminomethyl phenyl group, making it less versatile in certain applications.
4-(Aminomethyl)phenylboronic acid: Does not contain the acrylate moiety, limiting its use in polymer synthesis.
Methyl 3-(4-(aminomethyl)phenyl)acrylate: Similar structure but with a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
Uniqueness
(E)-tert-Butyl3-(4-(aminomethyl)phenyl)acrylate is unique due to the combination of the tert-butyl group, aminomethyl phenyl group, and acrylate moiety. This combination imparts specific reactivity and properties, making it valuable in various synthetic and research applications.
属性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
tert-butyl (E)-3-[4-(aminomethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-9H,10,15H2,1-3H3/b9-8+ |
InChI 键 |
BTIMRYLWZYRANR-CMDGGOBGSA-N |
手性 SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)CN |
规范 SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13115413.png)


![3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione](/img/structure/B13115427.png)
![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13115435.png)
![tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide](/img/structure/B13115437.png)

![(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13115446.png)
![7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol](/img/structure/B13115452.png)



